molecular formula C13H10Cl2N4OS B15099023 5-[(2,6-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine

5-[(2,6-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine

Cat. No.: B15099023
M. Wt: 341.2 g/mol
InChI Key: AQCNOIHTCALLNZ-UHFFFAOYSA-N
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Description

5-[(2,6-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine is a 1,2,4-triazole derivative featuring a 2,6-dichlorophenylmethylthio group at position 5, a 2-furyl substituent at position 3, and an amine group at position 4. The triazole core is a five-membered aromatic heterocycle with three nitrogen atoms, contributing to its versatility in medicinal chemistry.

Properties

Molecular Formula

C13H10Cl2N4OS

Molecular Weight

341.2 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C13H10Cl2N4OS/c14-9-3-1-4-10(15)8(9)7-21-13-18-17-12(19(13)16)11-5-2-6-20-11/h1-6H,7,16H2

InChI Key

AQCNOIHTCALLNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(N2N)C3=CC=CO3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SCH3_3) group undergoes oxidation to form sulfoxide or sulfone derivatives.

  • Reagents : Hydrogen peroxide (H2_2O2_2), meta-chloroperbenzoic acid (mCPBA), or other oxidizing agents.

  • Conditions : Reactions are typically conducted in polar aprotic solvents (e.g., dichloromethane) at 0–25°C.

  • Products :

    • Sulfoxide: -S(O)CH3\text{-S(O)CH}_3

    • Sulfone: -SO2CH3\text{-SO}_2\text{CH}_3

Mechanistic Insight :
The sulfur atom’s lone pair facilitates electrophilic attack by oxidizing agents. Controlled oxidation selectively generates sulfoxide, while prolonged exposure yields sulfone .

Nucleophilic Substitution

The methylthio group acts as a leaving site for nucleophilic displacement.

  • Reagents : Amines, alkoxides, or thiols.

  • Conditions : Basic media (e.g., K2_2CO3_3 in DMF) at 60–80°C.

  • Example Reaction :

    DCFT+R-NH25-[(2,6-Dichlorophenyl)methylamino]-3-(2-furyl)-1,2,4-triazole-4-ylamine+CH3SH\text{DCFT} + \text{R-NH}_2 \rightarrow \text{5-[(2,6-Dichlorophenyl)methylamino]-3-(2-furyl)-1,2,4-triazole-4-ylamine} + \text{CH}_3\text{SH}

    Yield : ~70–85% under optimized conditions.

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles.

  • Reagents : Acetylene derivatives, copper(I) catalysts.

  • Conditions : Solvent-free or in toluene at 100–120°C .

  • Product : Triazolo-fused heterocycles (e.g., triazolo[1,5-a]pyrimidines) .

Alkylation/Acylation

The amino group (-NH2_2) at the 4-position undergoes alkylation or acylation.

  • Reagents : Alkyl halides, acyl chlorides.

  • Conditions : Triethylamine as base, THF or DCM as solvent.

  • Example :

    DCFT+CH3COCl4-Acetamido-5-[(2,6-dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole\text{DCFT} + \text{CH}_3\text{COCl} \rightarrow \text{4-Acetamido-5-[(2,6-dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole}

Interaction with Biological Targets

Though primarily chemical, DCFT’s reactivity extends to biological systems:

  • Thiol-disulfide exchange : The methylthio group may interact with cysteine residues in enzymes, modulating activity.

  • Metal coordination : The triazole nitrogen atoms can bind to transition metals (e.g., Zn2+^{2+}), relevant to metalloenzyme inhibition.

Degradation Pathways

DCFT undergoes hydrolysis under acidic or alkaline conditions:

  • Acidic Hydrolysis : Cleavage of the triazole ring at elevated temperatures (>100°C) .

  • Alkaline Hydrolysis : Degradation of the methylthio group to mercaptan (CH3_3SH) .

Scientific Research Applications

Chemistry

In chemistry, 5-[(2,6-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and antifungal properties.

Medicine

In medicine, 5-[(2,6-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(2,6-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The dichlorophenyl group enhances the compound’s binding affinity and specificity. The furyl group contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable 1,2,4-Triazole Derivatives

Compound Name Substituents (Positions) Functional Groups Synthesis Method Key Spectral/Physicochemical Data
5-[(2,6-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine 5: SCH2(2,6-Cl2C6H3); 3: 2-furyl; 4: NH2 Thioether, furan, amine Likely NaOH-mediated coupling N/A (Data not provided in evidence)
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione 4: 2,4-F2C6H3; 5: 4-SO2Ph; 3: thione Sulfonyl, difluorophenyl, thione Reflux in NaOH, acid precipitation Recrystallized (CHCl3/pet. ether)
3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles 3: SCH2R; 4: Ph; 5: 3,4,5-(MeO)3C6H2 Methylthio, trimethoxyphenyl InCl3-catalyzed alkylation Recrystallized (MeOH/H2O)
4-(4-methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 4: 4-MeC6H4; 5: benzoxazolyl; 3: thione Benzoxazole, thione N/A IR: 3314 cm⁻¹ (NH); 1H-NMR: δ 9.79 (NH)
PF-2341066 (c-Met inhibitor) Dichlorophenyl-ethoxy, pyridin-2-amine, pyrazole Dichlorophenyl, pyridine, pyrazole N/A Acquired from Pfizer

Key Comparative Findings

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing vs. In contrast, the trimethoxyphenyl group in ’s compound introduces electron-donating methoxy groups, which may improve solubility but reduce electrophilic reactivity . The sulfonyl group in ’s compound is more polar than the methylthio group in the main compound, likely reducing membrane permeability but improving water solubility .
  • Heterocyclic Moieties :

    • The 2-furyl group in the main compound is a smaller aromatic system compared to the benzoxazole in ’s derivative. Benzoxazole’s extended π-system may enhance aromatic stacking interactions in protein binding, whereas furan’s reduced steric bulk could favor access to deeper hydrophobic pockets .

Physicochemical and Spectral Properties

  • Thione vs. Thioether : Thione derivatives (e.g., and ) exhibit distinct IR peaks (~1228 cm⁻¹ for C=S) and higher acidity due to the thiol tautomer, unlike the thioether in the main compound, which lacks such features .
  • Halogenation Impact : The dichlorophenyl group in the main compound and PF-2341066 () underscores its prevalence in kinase inhibitors, possibly due to improved target affinity via halogen bonds .

Biological Activity

5-[(2,6-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 5-[(2,6-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine is C13H11Cl2N3OS. The compound features a triazole ring, which is crucial for its biological activity. The presence of the furyl and dichlorophenyl groups enhances its interaction with biological targets.

PropertyValue
Molecular Weight316.22 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
LogP3.45

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to 5-[(2,6-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of fungal cytochrome P450 enzymes.

Antitubercular Activity

A series of studies have shown that triazole derivatives possess antitubercular potential. For instance, specific modifications of triazole compounds have been evaluated against Mycobacterium tuberculosis. The compounds demonstrated inhibitory effects on the growth of this pathogen through molecular docking studies targeting cytochrome P450 enzymes associated with mycobacterial metabolism .

Anticancer Activity

The anticancer properties of triazoles have garnered significant attention. In vitro studies have demonstrated that triazole derivatives can induce apoptosis in cancer cell lines such as HT-29 (colorectal cancer). The mechanism involves the disruption of tubulin polymerization and cell cycle arrest at the G2/M phase .

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffectReference
AntimicrobialS. aureus, E. coliInhibition of growth
AntitubercularM. tuberculosisGrowth inhibition
AnticancerHT-29 (colorectal cancer)Induction of apoptosis

Case Study 1: Antitubercular Activity

In a study conducted by researchers investigating novel triazole derivatives for their antitubercular activity, it was found that specific modifications to the triazole ring significantly enhanced potency against M. tuberculosis. Molecular docking revealed strong interactions with essential metabolic enzymes in mycobacteria .

Case Study 2: Anticancer Potential

Another study focused on the synthesis and evaluation of various triazole derivatives against colorectal cancer cell lines. Among these compounds, those structurally similar to 5-[(2,6-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine exhibited promising cytotoxic effects and were identified as potential leads for further development .

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